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For Immediate Release

A comprehensive analysis of preclinical data demonstrates that KSQ-4279, a clinical-stage

small molecule inhibitor, exhibits exceptional selectivity for Ubiquitin-Specific Protease 1

(USP1). This high degree of selectivity minimizes the potential for off-target effects, positioning

KSQ-4279 as a promising therapeutic candidate for cancers with specific DNA damage

response deficiencies. This guide provides a detailed comparison of KSQ-4279 with other

known USP1 inhibitors, supported by experimental evidence.

Superior Selectivity Profile of KSQ-4279
Biochemical assays reveal that KSQ-4279 maintains its highly specific inhibitory activity against

USP1 even at concentrations significantly exceeding its half-maximal inhibitory concentration

(IC50). In contrast, the tool compound ML323 begins to show inhibitory effects on other closely

related deubiquitinating enzymes (DUBs) at much lower multiples of its IC50.

A key study demonstrated that KSQ-4279 retained "exquisite selectivity" for USP1 at inhibitor

concentrations as high as 10,000 times its IC50 value.[1][2] Conversely, ML323 exhibited

inhibition of USP12 and USP46, two close homologs of USP1, at concentrations 100 times

higher than its IC50 value for USP1.[1][2]
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Inhibitor Target Primary IC50
Off-Target
Activity

Off-Target
Concentration
Relative to
IC50

KSQ-4279 USP1 2 nmol/L[3]

No significant

inhibition of other

DUBs in a panel

of 43[3]

Up to 10,000x

IC50[1][2]

ML323 USP1 76 nM[4]

Inhibition of

USP12 and

USP46

100x IC50[1][2]

Pimozide USP1/UAF1 2 µM[4]

Poor inhibitor of

UCH-L1 and

UCH-L3 (IC50 >

500 µM)[5]

Not specified

GW7647 USP1/UAF1 5 µM[4]

Inhibited UCHs

with an

estimated IC50 >

200 µM[5]

Not specified

Mechanism of Action: An Induced-Fit Binding to a
Cryptic Site
The remarkable selectivity of KSQ-4279 is attributed to its unique mechanism of action. Cryo-

electron microscopy (cryo-EM) studies have revealed that KSQ-4279 binds to a cryptic,

allosteric pocket within the hydrophobic core of USP1.[3] This binding site is not present in the

unbound state of the enzyme, indicating an "induced-fit" mechanism.[3] This allosteric pocket is

not conserved across other DUBs, which likely explains the high selectivity of KSQ-4279 for

USP1.[3] Both KSQ-4279 and ML323 bind to the same cryptic site but disrupt the protein

structure in subtly different ways.[1][2][6][7]
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The USP1 Signaling Pathway and Therapeutic
Rationale
USP1 plays a critical role in the DNA damage response (DDR) by deubiquitinating two key

proteins: Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 complex.[1][8]

These deubiquitination events are crucial for the proper functioning of translesion synthesis

and the Fanconi Anemia pathway, respectively.[1][8][9] In cancers with deficiencies in other

DNA repair pathways, such as those with BRCA1/2 mutations, tumor cells become highly

dependent on USP1 for survival.[8] By inhibiting USP1, KSQ-4279 can induce synthetic

lethality in these cancer cells.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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